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Compound of Interest

Compound Name: 1-Ethynyl-4-nitrobenzene

Cat. No.: B013769

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-nitrobenzene is a versatile bifunctional building block in organic synthesis,
featuring a terminal alkyne and a nitro-substituted aromatic ring. This unique combination of
reactive moieties allows for its participation in a wide array of chemical transformations, making
it a valuable precursor for the synthesis of complex organic molecules, functional materials,
and pharmaceutical intermediates. The electron-withdrawing nature of the nitro group
enhances the reactivity of the alkyne in certain reactions and provides a handle for further
functionalization, such as reduction to an amine. This document provides detailed application
notes and experimental protocols for the use of 1-ethynyl-4-nitrobenzene in key organic
reactions.

Physicochemical Properties

A summary of the key physicochemical properties of 1-ethynyl-4-nitrobenzene is provided in
the table below.
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Property Value Reference
CAS Number 937-31-5

Molecular Formula CsHsNO2

Molecular Weight 147.13 g/mol

Melting Point 148-150 °C (lit.)

Appearance Pale yellow solid

Soluble in many organic
Solubility solvents such as THF, DMF,
and chlorinated solvents.

Spectroscopic Data

Technique Data

5 8.19 (d, J=8.4 Hz, 2H), 7.64 (d, J=8.7 Hz, 2H),

1H NMR (CDCls, 300 MHz) 3.36 (s, 1H)
. 51 ppm'

Spectral data available in public databases such
as PubChem.[1]

13C NMR

Characteristic peaks for C=C and NO:2
IR (KBr) _
stretching.[1]

Applications in Organic Synthesis

1-Ethynyl-4-nitrobenzene is a key substrate in several important classes of organic reactions,

including:

e Sonogashira Coupling: For the formation of carbon-carbon bonds between the terminal
alkyne and aryl or vinyl halides.

o Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CUAAC) or "Click Chemistry": For the
efficient synthesis of 1,4-disubstituted 1,2,3-triazoles.
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o Diels-Alder Reaction: Where the electron-deficient alkyne can act as a dienophile in [4+2]
cycloaddition reactions.

e Polymer Synthesis: As a monomer for the preparation of conjugated polymers with
interesting electronic and optical properties.

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of C(sp)-C(sp?) bonds, and 1-
ethynyl-4-nitrobenzene is an excellent substrate due to the electron-withdrawing nitro group
which can enhance its reactivity.[2] This reaction is widely used to synthesize substituted
alkynes, which are precursors to a variety of complex molecules and materials.

General Reaction Scheme

Reactants

1-Ethynyl-4-nitrobenzene + Aryl/Vinyl Halide (R-X)

Reagents Product
Sonogashira

N ing
Pd Catalyst (e.g., Pd(PPhs)a, PdClz(PPhs)z2) Cu(l) co-catalyst (e.g., Cul) Base (e.g., NEts, piperidine) M&‘—ib 4-(Arylethynyl)-1-nitrobenzene

Click to download full resolution via product page

Caption: Sonogashira Coupling of 1-Ethynyl-4-nitrobenzene.

Quantitative Data for Sonogashira Coupling
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Catalyst .
Aryl Temp. . Yield Referen
. ICo- Base Solvent Time (h)
Halide (°C) (%) ce
catalyst
1-lodo-4- o
) Pd(OAC):2 ) Quantitati
nitrobenz Dabco Air RT - [31[4]
/ Cul ve
ene
Pd
lodobenz  catalyst/ THF-
80 Flow [5]
ene 0.1% DMA9:1
Cuz20
5% Pd
on
4-
alumina / THF-
lodotolue 75 72 <2 [5]
0.1% DMA9:1
ne
Cuz0 on
alumina
Pd/CuFe Moderate
Aryl
. 204 K2COs EtOH 70 - to [6]
lodides
MNPs Excellent
PdCIz(C
Aryl
) HsCN)2/  Cs2COs PTS/H2O0 RT - Good [7]
Bromides
X-Phos

Detailed Experimental Protocol: Sonogashira Coupling
of 1-Ethynyl-4-nitrobenzene with 1-lodo-4-nitrobenzene

This protocol is adapted from a general procedure for palladium-catalyzed Sonogashira cross-

coupling reactions under aerobic conditions.[3]

Materials:

e 1-Ethynyl-4-nitrobenzene

e 1-lodo-4-nitrobenzene
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Palladium(ll) acetate (Pd(OAc)z2)

Copper(l) iodide (Cul)
1,4-Diazabicyclo[2.2.2]octane (Dabco)

Solvent (e.g., DMF or THF)

Round-bottom flask

Magnetic stirrer

Standard glassware for workup and purification
Procedure:

To a round-bottom flask, add 1-iodo-4-nitrobenzene (1.0 mmol), 1-ethynyl-4-nitrobenzene
(2.2 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), Cul (0.02 mmol, 2 mol%), and Dabco (3.0
mmol).

Add the solvent (5 mL) to the flask.
Stir the reaction mixture at room temperature under an air atmosphere.

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials
are consumed.

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl
acetate) and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 1-nitro-
4-((4-nitrophenyl)ethynyl)benzene.
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Copper(l)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAQC)

"Click chemistry," particularly the CUAAC reaction, provides a highly efficient and regioselective
method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. 1-Ethynyl-4-nitrobenzene is an
ideal alkyne component for this reaction, leading to triazole products that are of significant
interest in medicinal chemistry and materials science. Many triazole derivatives exhibit a wide
range of biological activities, including antifungal properties.[8][9][10]

General Reaction Scheme

Reactants

1-Ethynyl-4-nitrobenzene + Organic Azide (R-Ns)

Product
CuAAC

(Click Chemistry)

1-Aryl-4-(4-nitrophenyl)-1H-1,2,3-triazole

Reagents

Cu(l) source (e.g., CuSOas/NaAsc, Cul)

Solvent (e.g., tBuOH/H20, THF)

Click to download full resolution via product page

Caption: CuAAC of 1-Ethynyl-4-nitrobenzene.

Quantitative Data for CUAAC Reactions
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] Catalyst ) ]
Azide Solvent Temp. (°C) Time (h) Yield (%)
System
) Cu(CHsCN)4 Dry degassed
Octyl azide 48 56
PFe / TBTA THF
] Cu(CHsCN)a Dry degassed
Hexyl azide 48 50
PFe / TBTA THF

Detailed Experimental Protocol: Synthesis of 1-Octyl-4-
(4-nitrophenyl)-1H-1,2,3-triazole

Materials:

e Octyl azide

1-Ethynyl-4-nitrobenzene

o Copper(l) hexafluorophosphate tetrakis(acetonitrile) complex (Cu(CHsCN)4PFs)

o Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyllamine (TBTA)

e Dry, degassed tetrahydrofuran (THF)

e Schlenk flask

» Nitrogen or Argon atmosphere

o Standard glassware for workup and purification

Procedure:

e To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add Cu(CHsCN)4PFs
(0.0475 mmol, 25 mol%) and TBTA (0.0475 mmol, 25 mol%).

e Add dry, degassed THF (to achieve a concentration of 0.025 mmol/mL for the alkyne and

azide).
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e Add 1-ethynyl-4-nitrobenzene (0.190 mmol) and octyl azide (0.190 mmol) to the flask.
 Stir the reaction mixture at room temperature under the inert atmosphere for 48 hours.
 After 48 hours, remove the solvent in vacuo.

o Dissolve the residue in chloroform (20 mL).

» Purify the crude product by column chromatography on silica gel (10% ethyl acetate in
hexane) to afford the product as a yellow solid.

e Characterization Data:

o

Yield: 56% (32 mg)

o 1H NMR (400 MHz, CDCls): & 8.29 (dt, J = 8.9, 2.2 Hz, 2H), 8.01 (dt, J = 8.9, 2.2 Hz, 2H),
7.89 (s, 1H), 4.43 (t, J = 7.26 Hz, 2H), 1.97 (quint, J = 7.3 Hz, 2H), 1.36 - 1.27 (m, 10H),
0.87 (t, J = 6.9 Hz, 3H).

o 13C NMR (126 MHz, CDCls): 6 147.38, 145.67, 137.15, 126.22, 124.45, 121.05, 50.83,
31.82, 30.44, 29.16, 29.07, 26.61, 22.72, 14.19.

o HRMS: Calculated and found values should be consistent with the expected molecular
formula.

Diels-Alder Reactions

The electron-withdrawing nitro group makes the alkyne moiety of 1-ethynyl-4-nitrobenzene an
effective dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[4]
This provides a powerful method for the construction of six-membered rings.

General Reaction Scheme
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Reactants

1-Ethynyl-4-nitrobenzene

(Dienophile) P Conjugated Diene

Product

Cyclohexadiene Derivative

Conditions

Heat (4)

Solvent (e.g., Toluene, Xylene)

Click to download full resolution via product page

Caption: Diels-Alder Reaction with 1-Ethynyl-4-nitrobenzene.

Detailed Experimental Protocol: Diels-Alder Reaction
with Cyclopentadiene

This is a general protocol that can be adapted for the reaction of 1-ethynyl-4-nitrobenzene
with cyclopentadiene.[11]

Materials:

1-Ethynyl-4-nitrobenzene

Dicyclopentadiene (cracked in situ to give cyclopentadiene)

Solvent (e.g., xylene)

Sealed tube or reflux apparatus with a condenser
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» Heating source (oil bath or heating mantle)
o Standard glassware for workup and purification
Procedure:

 In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve 1-
ethynyl-4-nitrobenzene (1.0 mmol) in xylene (5 mL).

e Add dicyclopentadiene (1.1 mmol).

» Heat the reaction mixture to a temperature sufficient to crack the dicyclopentadiene and
initiate the cycloaddition (e.g., refluxing xylene, ~140 °C, or in a sealed tube at 185 °C).

e Monitor the reaction progress by TLC.
e Once the reaction is complete, cool the mixture to room temperature.
e Remove the solvent under reduced pressure.

 Purify the crude product by column chromatography on silica gel to isolate the Diels-Alder
adduct. The stereochemistry of the product (endo/exo) should be determined by
spectroscopic methods, such as NMR.

Polymer Synthesis

1-Ethynyl-4-nitrobenzene can be used as a monomer in the synthesis of conjugated
polymers. These polymers are of interest for their potential applications in electronic and
photonic devices due to their delocalized 1t-systems.

General Polymerization Scheme
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Monomer

1-Ethynyl-4-nitrobenzene

Conditions

Catalyst (e.g., Rh-based) Product

Polymerization

=» Poly(1-ethynyl-4-nitrobenzene)

Initiator / Co-catalyst

Solvent

Click to download full resolution via product page

Caption: Polymerization of 1-Ethynyl-4-nitrobenzene.

Detailed Experimental Protocol: Synthesis of Poly(1-
ethynyl-4-nitrobenzene)

This is a general procedure for the polymerization of a substituted acetylene using a Rh-based
catalyst, which can be adapted for 1-ethynyl-4-nitrobenzene.

Materials:
e 1-Ethynyl-4-nitrobenzene
o Rh-based catalyst (e.g., [Rh(nbd)ClI]2)

o Co-catalyst/initiator (e.g., a tertiary amine)
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Anhydrous, degassed solvent (e.g., toluene or THF)

Schlenk tube or similar reaction vessel

Inert atmosphere (N2 or Ar)

Standard equipment for polymer precipitation and characterization (GPC, NMR, etc.)
Procedure:

e In a Schlenk tube under an inert atmosphere, dissolve the Rh-based catalyst in the
anhydrous, degassed solvent.

e Add the co-catalyst/initiator to the solution.
e Add a solution of 1-ethynyl-4-nitrobenzene in the same solvent to the catalyst mixture.

« Stir the reaction mixture at the desired temperature for the specified time. The polymerization
can be monitored by observing the increase in viscosity of the solution.

 After the polymerization is complete, precipitate the polymer by pouring the reaction mixture
into a non-solvent (e.g., methanol).

o Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

o Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the
molecular weight and polydispersity index (PDI), and by spectroscopic methods (NMR, IR) to
confirm the polymer structure.

Conclusion

1-Ethynyl-4-nitrobenzene is a highly valuable and versatile building block in modern organic
synthesis. Its dual functionality allows for the construction of a wide range of complex
molecules and materials through well-established and reliable synthetic methodologies. The
protocols provided herein serve as a guide for researchers to harness the synthetic potential of
this important compound in their own research endeavors. As with any chemical reaction,
appropriate safety precautions should be taken, and the reaction conditions may need to be
optimized for specific substrates and desired outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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